molecular formula C16H18BrNO B2520558 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol CAS No. 1232802-94-6

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol

Cat. No.: B2520558
CAS No.: 1232802-94-6
M. Wt: 320.23
InChI Key: LMKXLBPNJBWUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol ( 1232802-94-6) is a high-purity organic compound with a molecular formula of C₁₆H₁₈BrNO and a molecular weight of 320.22 g/mol. This chemical reagent, supplied with a purity of ≥98%, is designed for research and development and further manufacturing applications only. It is strictly not for direct human use. As a phenolic derivative featuring an aminomethyl bridge and an isopropyl substituent, this compound is of significant interest in medicinal chemistry and chemical biology research. Its structural motif is commonly explored in the synthesis and development of novel Schiff base ligands, which are known to form stable complexes with various metal ions. These complexes are valuable for studies in catalysis, material science, and as potential therapeutic agents. The mechanism of action for this class of compounds often involves chelation, where the molecule acts as a ligand, coordinating to metal centers through its phenolic oxygen and amino nitrogen atoms. This property makes it a valuable building block for investigating new catalytic processes or developing materials with specific electronic or magnetic properties. Researchers also utilize such scaffolds in the design and synthesis of more complex organic molecules for pharmacological screening. Please refer to the Safety Data Sheet (SDS) before use. This product has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Properties

IUPAC Name

4-bromo-2-[(3-propan-2-ylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-11(2)12-4-3-5-15(9-12)18-10-13-8-14(17)6-7-16(13)19/h3-9,11,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKXLBPNJBWUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol typically involves a multi-step process. One common method includes the bromination of 2-methylphenol followed by a substitution reaction with 3-isopropylaniline . The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in amines .

Scientific Research Applications

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action for 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol and analogous compounds:

Compound Name Structural Features Key Properties/Applications References
This compound Bromine (4-position), 3-isopropylphenylamine (2-position) Potential metal chelation; inferred low toxicity based on related zinc complexes
(E)-4-Bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) Bromine (4-position), 4-bromophenylimine (2-position) Selective Cu²⁺ detection via fluorescence quenching; forms [Cu(L1)₂] complex
(E)-4-Bromo-2-((thiazol-2-ylimino)methyl)phenol (L3) Bromine (4-position), thiazole-imine (2-position) Enhanced π-conjugation due to thiazole ring; potential antimicrobial activity
(E)-4-Bromo-2-[(phenylimino)methyl]phenol (Polymorph "Orange") Bromine (4-position), phenylimine (2-position); planar structure (θ = 1.8°) Strong thermochromism (orange → yellow upon cooling); S(6) hydrogen-bonded ring
4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol Bromine (4-position), 3-fluoro-4-methylphenylamine (2-position), methoxy (6-position) Increased steric hindrance; potential impact on solubility and binding affinity
4-Bromo-2-(((1-ethyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol Bromine (4-position), benzimidazole-ethylamine (2-position) Enhanced nitrogen donor capacity; possible applications in medicinal chemistry

Key Comparative Insights :

Structural Modifications and Electronic Effects :

  • The 3-isopropylphenyl group in the target compound introduces steric bulk compared to smaller substituents like phenyl (HL1) or thiazole (L3). This may reduce crystallinity but improve lipophilicity .
  • Halogen substituents (e.g., bromine in HL1 vs. fluorine in ) alter electron density, affecting metal-binding selectivity. Bromine’s polarizability enhances π-π stacking, critical for fluorescence-based sensing .

Thermochromic Behavior: The planar polymorph of (E)-4-bromo-2-[(phenylimino)methyl]phenol (θ = 1.8°) exhibits stronger thermochromism than non-planar analogs (θ = 45.6°).

Metal Coordination and Biological Activity :

  • HL1 and HL2 form stable complexes with Cu²⁺ and Zn²⁺, respectively, with minimal toxicity in vivo . The target compound’s isopropyl group may modulate toxicity by altering metabolic pathways or membrane permeability.
  • Thiazole-containing analogs (e.g., L3) exhibit enhanced antimicrobial properties due to the heterocyclic ring’s bioactivity .

Synthetic Complexity :

  • Asymmetric ligands like the target compound often require multi-step syntheses involving acetal deprotection, salicylamine condensation, and hydrazine reductions (e.g., 7-step synthesis in ). Simpler analogs (e.g., HL1) are synthesized in fewer steps.

Crystallographic and Physical Properties :

  • The bulkier isopropyl group in the target compound may lead to distinct crystal packing compared to methyl or halogen-substituted analogs, as seen in differences in unit cell parameters (e.g., a = 25.89 Å in vs. a = 6.94 Å in ).

Biological Activity

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol, a compound with significant biological activity, is part of a broader class of indole derivatives known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H16BrN. Its structure includes a bromine atom, a phenolic hydroxyl group, and an isopropyl-substituted aniline moiety. This unique combination contributes to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It can inhibit specific enzymes, which plays a crucial role in its therapeutic effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

  • Antioxidant Activity : The presence of a phenolic group enhances its capacity to scavenge free radicals.
  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory mediators.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating strong antibacterial properties.
  • Antioxidant Studies : In vitro assays demonstrated that this compound exhibited potent antioxidant activity, comparable to well-known antioxidants like ascorbic acid.
  • Cell Viability Assays : Research involving cell lines showed that the compound improved cell viability in models of oxidative stress, suggesting potential neuroprotective effects.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
AntioxidantComparable to ascorbic acid
Anti-inflammatoryModulation of inflammatory markers

Biochemical Pathways

The biochemical pathways influenced by this compound include:

  • Oxidative Stress Response : The compound activates pathways that enhance cellular defenses against oxidative damage.
  • Inflammatory Pathways : It modulates cytokine production, leading to reduced inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol, and how can reaction conditions be optimized for higher yield?

  • Methodology : The synthesis typically involves multi-step reactions, including bromination, Schiff base formation, and reductive amination. Optimization can be achieved by adjusting solvent polarity (e.g., ethanol or DMF), temperature control (25–80°C), and catalyst selection (e.g., palladium on carbon for reductions). Continuous flow reactors may improve yield and purity by enhancing mixing and heat transfer .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and substitution patterns. Single-crystal X-ray diffraction (SXRD) resolves 3D molecular geometry and hydrogen-bonding networks. SHELX software is widely used for crystallographic refinement, leveraging intensity data and density maps to resolve atomic positions .

Q. How can purity and stability be assessed during storage and handling?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity, while Thermogravimetric Analysis (TGA) evaluates thermal stability. Storage under inert atmospheres (argon/nitrogen) and low temperatures (4°C) minimizes degradation. Kinetic decomposition studies via TGA/DTA reveal phase transitions and decomposition pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating ionization potentials, electron affinities, and bond dissociation energies. Basis sets like 6-311++G(d,p) model electron correlation effects. DFT-derived Fukui indices identify nucleophilic/electrophilic sites for reaction mechanism studies .

Q. What challenges arise in analyzing thermodynamic stability and kinetic decomposition pathways?

  • Methodology : Isothermal Titration Calorimetry (ITC) measures enthalpy changes during ligand-metal interactions. Coupled TGA-mass spectrometry identifies volatile decomposition products. Computational kinetic modeling (e.g., Arrhenius equations) quantifies activation energies for multistep thermal degradation processes .

Q. How does the compound interact with transition metals, and what are the implications for coordination chemistry?

  • Methodology : pH-metric titration in 75:25 dioxane-water (μ = 0.1 M KCl) determines stability constants for binary/ternary complexes (e.g., Co(II), Cu(II)). Tridentate coordination via phenolic oxygen, imine, and amine nitrogen atoms is confirmed by X-ray crystallography. Hydrogen bonding directs dimeric assembly in vanadium complexes, relevant to catalysis .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology : Dose-response assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) clarify concentration-dependent effects. Molecular docking studies identify off-target interactions (e.g., DNA intercalation). Comparative studies with analogs (e.g., 4-bromo-2-(aminomethyl)phenol) isolate structural determinants of selectivity .

Applications in Interdisciplinary Research

Q. What role does the compound play in designing metal-organic frameworks (MOFs) or advanced materials?

  • Methodology : The phenolic and amine groups act as linkers for metal nodes (e.g., Zn, Cu). Solvothermal synthesis under controlled pH yields porous frameworks. BET surface area analysis and gas adsorption isotherms evaluate porosity for applications in gas storage or catalysis .

Q. How is it utilized in studying enzyme inhibition or receptor binding?

  • Methodology : Surface Plasmon Resonance (SPR) measures binding affinities to target proteins (e.g., kinases). Fluorescence quenching assays monitor conformational changes upon ligand binding. Structure-activity relationship (SAR) studies modify the isopropylphenyl group to enhance potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.